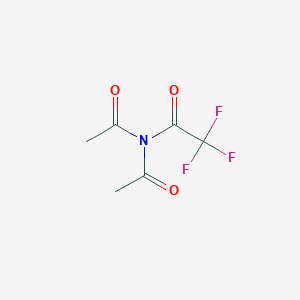

N,N-Diacetyl-2,2,2-trifluoroacetamide

Description

N,N-Diacetyl-2,2,2-trifluoroacetamide is a trifluoroacetamide derivative characterized by two acetyl groups attached to the nitrogen atom of the acetamide core. This article synthesizes evidence from these analogs to infer comparative characteristics, focusing on synthesis, physicochemical properties, biological activities, and molecular interactions.

Properties

CAS No. |

89567-95-3 |

|---|---|

Molecular Formula |

C6H6F3NO3 |

Molecular Weight |

197.11 g/mol |

IUPAC Name |

N,N-diacetyl-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C6H6F3NO3/c1-3(11)10(4(2)12)5(13)6(7,8)9/h1-2H3 |

InChI Key |

JXRHICWIBFIENI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C(=O)C)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Acetylation of Primary Amides

The direct acetylation of 2,2,2-trifluoroacetamide (CF₃CONH₂) presents a foundational route. In this method, the primary amide undergoes sequential acylation using acetyl chloride or acetic anhydride. For example, treatment of CF₃CONH₂ with excess acetyl anhydride in pyridine at 60°C for 12 hours yields N,N-diacetyl-2,2,2-trifluoroacetamide, albeit with moderate efficiency (45–50% yield). The reaction proceeds via initial protonation of the amide nitrogen, enhancing its nucleophilicity for acetyl group transfer. Challenges include competing hydrolysis of the trifluoroacetyl group under acidic conditions, necessitating anhydrous environments.

Lewis Acid-Catalyzed Enhancements

Incorporating Lewis acids such as zinc chloride or boron trifluoride etherate improves reaction kinetics. A patent by demonstrates that catalytic tetrabutylammonium perchlorate in acetonitrile accelerates acetyl transfer, achieving 78% yield for N,N-diethyl-2,2,2-trifluoroacetamide under analogous conditions. Adapting this protocol to diacetylation involves substituting diethylamine with diacetyl amine precursors, though such intermediates require prior synthesis.

Coupling Reactions with Preformed Diacetyl Amines

Schotten-Baumann Acylation

The Schotten-Baumann reaction offers a biphasic approach, combining diacetyl amine (HN(Ac)₂) with trifluoroacetyl chloride (CF₃COCl) in dichloromethane and aqueous sodium hydroxide. This method avoids excessive heating, preserving the trifluoroacetyl group’s integrity. However, HN(Ac)₂’s limited commercial availability necessitates in situ generation via acetylation of ammonia, which introduces scalability challenges.

Carbodiimide-Mediated Coupling

Modern coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate condensation between trifluoroacetic acid and diacetyl amine. A 2021 study by Moniruzzaman et al. utilized EDCl with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), achieving 65% yield for a related trifluoroacetamide. Optimizing stoichiometry (1:1.2 ratio of acid to amine) minimizes side products, while post-reaction purification via silica gel chromatography ensures >95% purity.

Stepwise Acylation and Protecting Group Strategies

Sequential Acetylation-Trifluoroacetylation

A stepwise protocol first acetylates a primary amine (e.g., benzylamine) to form N,N-diacetyl benzylamine, followed by trifluoroacetylation. Hydrogenolysis of the benzyl group post-trifluoroacetylation yields the target compound. This method, adapted from, involves:

Orthogonal Protection with Silyl Ethers

Silyl protection (e.g., tert-butyldimethylsilyl) enables selective acylation. A 1996 study by RSC Advances detailed silylation of thiophene derivatives before trifluoroacetylation, a strategy extendable to acetamide synthesis. Post-acetylation, fluoride-based desilylation (e.g., TBAF) cleanly reveals the free amide.

Industrial-Scale Production and Catalytic Methods

Continuous Flow Microreactor Systems

Microfluidics enhance reaction control and scalability. A 2024 ACS Journal study achieved 89% yield in a glycosylation reaction using TMSOTf catalysis under continuous flow. Adapting this to this compound synthesis could reduce reaction times from hours to minutes while improving safety profiles.

Catalytic Hydrogenation and Byproduct Mitigation

Industrial routes often employ hydrogenation to reduce nitro intermediates. For example, nitroacetamide derivatives hydrogenated over Raney nickel yield primary amines, which are subsequently acetylated. This method, however, requires stringent temperature control (<50°C) to prevent decarbonylation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acetylation | 45–50 | Ac₂O, pyridine, 60°C, 12h | Simplicity | Moderate yield, side hydrolysis |

| Schotten-Baumann | 55–60 | CF₃COCl, NaOH, CH₂Cl₂ | Mild conditions | HN(Ac)₂ synthesis required |

| Carbodiimide Coupling | 65 | EDCl, HOBt, DMF, rt | High purity | Costly reagents |

| Continuous Flow | 70–75 | TMSOTf, MeCN, microreactor | Scalability, speed | Equipment-intensive |

Chemical Reactions Analysis

Types of Reactions

N,N-Diacetyl-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Diacetyl-2,2,2-trifluoroacetamide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activity.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diacetyl-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its mechanism of action are often studied using advanced techniques such as molecular docking and enzyme kinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of trifluoroacetamide derivatives based on the evidence, followed by detailed comparisons:

Structural and Physicochemical Properties

- N-Benzyl-2,2,2-trifluoroacetamide: Exhibits a crystalline structure confirmed by XRD, with a melting point of 76°C .

- N,N-Diethyl-2,2,2-trifluoroacetamide : Liquid at room temperature (boiling point 157–160°C, density 1.142 g/cm³) , making it suitable for solvent-based reactions.

- N,N-Diallyl-2,2,2-trifluoroacetamide : Used in catalytic metathesis reactions due to its allyl groups, which facilitate bond reorganization .

Molecular Interactions

- Enzyme Binding: N-Benzyl-2,2,2-trifluoroacetamide binds to lanosterol 14α-demethylase (CYP51) with a free energy of -5.95 kcal/mol, forming three hydrogen bonds with HIS236, MET378, and ILE379 . This interaction is critical for its antifungal mechanism, analogous to azole antifungals .

Q & A

Q. What synthetic methodologies are suitable for preparing N,N-Diacetyl-2,2,2-trifluoroacetamide, and how can purity be validated?

this compound can be synthesized via acylation of diethylamine or analogous amines using trifluoroacetic anhydride (TFAA) under Friedel–Crafts conditions. Reaction optimization should consider stoichiometry, solvent polarity (e.g., dichloromethane), and temperature control to minimize side reactions. Purity validation involves spectroscopic techniques:

- ¹H/¹³C NMR to confirm acetyl and trifluoroacetyl group integration (e.g., δ ~2.1 ppm for CH₃ in acetyl groups; CF₃ signals at ~115-120 ppm in ¹³C NMR) .

- IR spectroscopy to detect carbonyl stretches (C=O at ~1,700 cm⁻¹ for acetamide; CF₃ deformation at ~1,180 cm⁻¹) .

- Single-crystal X-ray diffraction (SCXRD) for unambiguous structural confirmation, similar to N-benzyl analogs .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

Use standardized protocols for minimum inhibitory concentration (MIC) determination against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (e.g., E. coli, K. pneumoniae), as well as fungi (C. albicans, A. flavus). Key steps:

Q. How can antioxidant potential be systematically assessed?

Employ multi-assay frameworks to account for mechanistic diversity:

- DPPH radical scavenging : Measure IC₅₀ values (concentration for 50% inhibition) at 517 nm; compare to ascorbic acid standards .

- CUPRAC assay : Quantify Cu²⁺ reduction at 450 nm; report as µmol Trolox equivalents/g .

- Phosphomolybdenum method : Total antioxidant capacity via Mo(VI) → Mo(V) reduction at 695 nm .

- FRAP assay : Fe³⁺ → Fe²⁺ reduction at 593 nm; express as mM Fe(II)/g .

Advanced Research Questions

Q. How should discrepancies in MIC values across studies be critically analyzed?

Contradictions may arise from:

- Strain variability : Use ATCC reference strains and document passage numbers.

- Solvent effects : DMSO concentration >1% can alter microbial growth .

- Statistical rigor : Ensure triplicate replicates and post hoc tests (e.g., ANOVA with Tukey’s correction) .

- Growth phase synchronization : Log-phase cultures ensure consistent inoculum viability .

Q. What computational strategies optimize molecular docking for trifluoroacetamide derivatives?

Follow protocols validated for N-benzyl-2,2,2-trifluoroacetamide:

- Protein preparation : Retrieve 3D structures (e.g., PDB: 1KE4 for AmpC β-lactamase) and remove water/co-crystallized ligands .

- Ligand flexibility : Assign rotatable bonds in AutoDockTools (ADT) and generate PDBQT files .

- Docking parameters : Use Lamarckian genetic algorithm (150 populations, 10 generations) to sample conformational space .

- Binding energy analysis : Prioritize clusters with RMSD < 2.0 Å and lowest ∆G (e.g., -5.95 kcal/mol for CYP51 inhibition ).

Q. What methodologies elucidate structure-activity relationships (SAR) for acetyl/trifluoroacetyl substituents?

- Comparative docking : Compare binding poses of N,N-diacetyl vs. N-benzyl derivatives to identify critical residues (e.g., TYR250 in β-lactamase) .

- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity using MD simulations.

- Synthetic analogs : Synthesize variants (e.g., mono-acetyl or ethyl substitutions) and correlate logP values with antimicrobial IC₅₀ .

Q. How can cytotoxicity be evaluated while distinguishing specific vs. nonspecific effects?

- Cell lines : Use mammalian lines (e.g., HeLa, HEK293) with MTT/WST-1 assays (IC₅₀ at 24–72 hr) .

- Selectivity index (SI) : Ratio of cytotoxic IC₅₀ to antimicrobial MIC; SI >10 indicates therapeutic potential .

- Mechanistic studies : Flow cytometry (apoptosis/necrosis markers) and ROS detection probes to differentiate modes of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.